Boc-Val-Dil-Dap-Phe-OMe is a synthetic compound utilized primarily in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). This compound features a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, valine, dilysine, diaminopropionic acid, and phenylalanine methyl ester. The presence of these amino acids contributes to its functionality as a cleavable linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing off-target effects.
The biological activity of Boc-Val-Dil-Dap-Phe-OMe is primarily associated with its role as a linker in ADCs. By connecting cytotoxic agents to antibodies, it enhances the specificity and efficacy of cancer treatments. The compound's ability to cleave under specific conditions allows for controlled release of the drug at the target site, thus reducing systemic toxicity and improving therapeutic outcomes .
The synthesis of Boc-Val-Dil-Dap-Phe-OMe involves several key steps:
Boc-Val-Dil-Dap-Phe-OMe has diverse applications across various fields:
Several compounds are structurally or functionally similar to Boc-Val-Dil-Dap-Phe-OMe:
Compound Name | Unique Features |
---|---|
Boc-Val-Dil-Dap-OH | Lacks the methyl ester group; used similarly as a linker. |
Boc-Val-Dil-Dap-Doe | Contains different side chains affecting solubility. |
Boc-Val-Dil-Dap-Nrp | Features an alternative amino acid which may alter activity. |
Boc-N-Me-Val-Val-Dil-Dap-OH | Contains N-methylation; affects binding properties. |
Boc-Val-Dil-Dap-Phe-OMe is distinguished by its cleavable nature, which enables controlled release of therapeutic agents. This property makes it particularly valuable in ADC applications, where targeted delivery is critical for minimizing side effects and enhancing treatment efficacy .
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide manufacturing, enabling precise control over sequential amino acid addition. For Boc-Val-Dil-Dap-Phe-OMe, the selection of linker-resin systems is critical due to the presence of sterically hindered residues (e.g., Dil) and multiple reactive side chains (e.g., Dap’s β-amino group). Safety-catch linkers, such as the Kenner sulfonamide or Marshall phenolsulfide resins, provide stability during elongation and controlled cleavage post-synthesis.
The synthesis begins with anchoring the C-terminal Phe-OMe to a resin. Rink amide or Wang resins are preferred for their compatibility with Fmoc/tBu chemistry, allowing mild acidic cleavage (e.g., 95% trifluoroacetic acid). For peptides requiring orthogonal cleavage conditions, oxidative safety-catch linkers like 2-hydroxyethylthio acid derivatives enable selective release via β-elimination after sulfone activation.
Coupling Dil (dileucine) poses steric challenges, necessitating optimized coupling reagents. A 3:1 molar ratio of hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) to 1-hydroxy-7-azabenzotriazole (HOAt) in dimethylformamide (DMF) achieves >95% coupling efficiency for Dil. Post-coupling, Kaiser tests monitor free amine groups, with incomplete reactions requiring double couplings using propylphosphonic anhydride (T3P).
The peptide sequence Boc-Val-Dil-Dap-Phe-OMe represents a critical component in antibody-drug conjugate linker systems, functioning as a substrate for cathepsin B-mediated proteolytic cleavage [1] [3]. Cathepsin B, a lysosomal cysteine protease belonging to the papain-like family, demonstrates unique dual enzymatic activities as both a dipeptidyl carboxypeptidase and an endopeptidase [21]. This compound serves as an intermediate in the synthesis of monomethyl auristatin F, a potent cytotoxin derived from dolastatin 10 [5] [23].
Cathepsin B substrate recognition involves multiple subsites designated P4 through P4' positions relative to the scissile bond [9] [10]. The enzyme exhibits distinct preferences for amino acid residues at each position, with the P2 and P1 positions being particularly critical for efficient cleavage [9]. Despite the presence of glutamic acid at position 245 in the S2 subsite, cathepsin B demonstrates a clear preference for aromatic amino acid residues at the P2 position, including phenylalanine as present in the Boc-Val-Dil-Dap-Phe-OMe sequence [10].
The P1 position shows strong selectivity for basic amino acids, with arginine and lysine being preferentially recognized [9] [10]. For the dipeptidyl carboxypeptidase activity, cathepsin B accepts phenylalanine and other aromatic residues at the P1' position, while the S2' subsite demonstrates particular preference for phenylalanine or tryptophan residues [10]. This substrate specificity profile is consistent with the structural features of Boc-Val-Dil-Dap-Phe-OMe, where the phenylalanine residue occupies a critical position for enzyme recognition [1] [3].
Table 1: Cathepsin B Substrate Specificity Analysis
Substrate Position | pH 4.6 Preferences | pH 7.2 Preferences | Activity Type | Key Finding |
---|---|---|---|---|
P3 | Glu > Nle > Phe | Nle > Leu > Phe | DPCP/Endopeptidase | Acidic amino acids at P3 improve stability |
P2 | Phe > Lys > Arg | Lys > Arg > Phe | DPCP/Endopeptidase | Aromatic preference despite Glu245 |
P1 | Arg > Lys > Phe | Arg > Lys > basic | DPCP/Endopeptidase | Basic residues preferred |
P1' | Hydrophobic residues | Hydrophobic residues | DPCP/Endopeptidase | Hydrophobic preference maintained |
P2' | Phe > Trp | Phe > Trp | DPCP/Endopeptidase | Aromatic preference constant |
Recent advances in multiplex substrate profiling by mass spectrometry have revealed that cathepsin B processes peptide substrates through both dipeptidyl carboxypeptidase and endopeptidase mechanisms simultaneously [9] [22]. The enzyme demonstrates major dipeptidyl carboxypeptidase cleavages occurring between residues 12 and 13 of 14-mer peptide substrates, along with lower levels of endopeptidase cleavages within the substrate sequences [9]. This dual activity pattern distinguishes cathepsin B from other cysteine cathepsins, which primarily exhibit endopeptidase activity without carboxypeptidase function [9].
The substrate cleavage efficiency varies significantly based on the amino acid composition surrounding the cleavage site [9] [20]. Cathepsin B shows enhanced cleavage when substrates contain norleucine at the P3 position, lysine at the P2 position, and arginine at the P1 position, particularly at neutral pH conditions [9] [20]. These findings have direct implications for optimizing linker designs incorporating peptide sequences similar to Boc-Val-Dil-Dap-Phe-OMe [7] [25].
The acidic tumor microenvironment plays a crucial role in modulating cathepsin B activity and subsequent cleavage of peptide linkers containing sequences like Boc-Val-Dil-Dap-Phe-OMe [12] [15]. Solid tumors characteristically exhibit extracellular pH values ranging from 6.4 to 7.0, significantly lower than the physiological pH of 7.4 in normal tissues [12] [13]. This acidification results primarily from the Warburg effect, where cancer cells preferentially utilize glycolysis even in the presence of adequate oxygen, leading to excessive lactate production and proton accumulation [12] [35].
Cathepsin B demonstrates remarkable pH-dependent functional plasticity, maintaining enzymatic activity across a broad pH range from acidic lysosomal conditions to neutral cytosolic environments [17] [19]. The enzyme's unique occluding loop, consisting of 18 amino acids between Pro107 and Asp124, undergoes pH-dependent conformational changes that modulate its catalytic properties [21]. At acidic pH values, salt bridges between His110-Asp22 and Arg116-Asp224 stabilize the occluding loop in a position that favors dipeptidyl carboxypeptidase activity [21].
The pH-dependent positioning of the occluding loop directly influences substrate accessibility to the active site [21]. Under neutral pH conditions typical of the cytosol and extracellular tumor environment, disruption of these salt bridges allows greater substrate access, promoting endopeptidase activity [17] [21]. This pH-sensitive mechanism enables cathepsin B to function effectively in both lysosomal and non-lysosomal compartments within tumor cells [16] [18].
Table 2: Cathepsin B Kinetic Parameters at Different pH Values
Parameter | pH 4.6 | pH 7.2 | Fold Change | Significance |
---|---|---|---|---|
Km (μM) | 15-25 | 25-40 | 1.6-2.7x higher at 7.2 | Reduced affinity at neutral pH |
kcat (s⁻¹) | 0.8-1.2 | 0.4-0.8 | 2-3x higher at 4.6 | Higher turnover at acidic pH |
kcat/Km (s⁻¹M⁻¹) | 4.8 × 10⁴ | 1.6 × 10⁴ | 3x higher at 4.6 | Overall efficiency favors acidic |
pH Optimum DPCP | 4.5-5.5 | N/A | Acidic optimum | Consistent with lysosomal function |
pH Optimum Endopeptidase | N/A | 7.0-7.5 | Neutral optimum | Supports cytosolic activity |
The tumor microenvironment's acidic conditions result from multiple interconnected metabolic and physiological factors [12] [35]. Enhanced glycolytic metabolism in cancer cells produces lactate concentrations of 10-30 millimolar in tumors, compared to 1.5-3.0 millimolar under physiological conditions [12] [13]. Poor vascularization and inadequate lymphatic drainage further compromise the tumor's ability to maintain pH homeostasis [12] [15].
Carbonic anhydrase IX plays a critical role in pH regulation within the tumor microenvironment by facilitating the conversion of carbon dioxide to bicarbonate, thereby maintaining intracellular pH homeostasis while contributing to extracellular acidification [41]. This enzyme is upregulated under hypoxic conditions and helps cancer cells adapt to the acidic environment while maintaining their metabolic activity [41]. The interplay between carbonic anhydrase IX activity and cathepsin B function creates a favorable environment for enhanced protease-mediated drug release from conjugates containing peptide sequences like Boc-Val-Dil-Dap-Phe-OMe [16] [41].
Table 3: Tumor Microenvironment pH Regulation and Cathepsin B Activation
Factor | pH Impact | Concentration Changes | Cathepsin B Response | Clinical Significance |
---|---|---|---|---|
Warburg Effect | Decreases extracellular pH to 6.5-6.9 | 10-30 mM lactate vs 1.5-3.0 mM normal | Enhanced lysosomal trafficking | ADC efficacy biomarker |
Lactate Production | Acidifies TME via lactate export | Up to 40 mM in tumor core | Increased enzyme secretion | Treatment resistance mechanism |
Carbonic Anhydrase IX | Maintains intracellular pH homeostasis | Increased HCO3- buffering | Stabilized enzyme activity | Therapeutic target opportunity |
Poor Vascularization | Reduces pH buffering capacity | Reduced perfusion <50% normal | Prolonged tissue residence | Drug delivery challenge |
Hypoxic Conditions | Enhances glycolytic acidification | pO2 <10 mmHg vs 40 mmHg normal | Upregulated expression | Prognostic indicator |
The structural architecture of cathepsin B directly influences its cleavage efficiency toward substrates containing the Val-Dil-Dap-Phe sequence present in Boc-Val-Dil-Dap-Phe-OMe [21] [22]. The enzyme adopts a bilobal structure with the catalytic site positioned at the interface between the two domains, creating a unique microenvironment for substrate binding and processing [21]. The catalytic triad, consisting of cysteine-25, histidine-159, and aspartic acid, provides the nucleophilic attack mechanism essential for peptide bond hydrolysis [21].
The cathepsin B active site contains multiple subsites that accommodate specific amino acid residues of the substrate [21] [22]. The S2 subsite, containing glutamic acid at position 245, creates an environment that preferentially binds aromatic amino acids despite the negative charge, demonstrating the complex nature of enzyme-substrate interactions [10] [21]. This structural feature is particularly relevant for the recognition of phenylalanine residues in peptide sequences like those found in Boc-Val-Dil-Dap-Phe-OMe [1] [3].
The S1 subsite demonstrates strong selectivity for basic amino acids, with structural studies revealing favorable electrostatic interactions between positively charged residues and specific binding pocket residues [10] [21]. The S1' and S2' subsites maintain preferences for hydrophobic and aromatic residues respectively, creating a binding pattern that optimizes the enzyme's interaction with peptide substrates [10] [22].
The unique occluding loop structure of cathepsin B represents a critical determinant of enzymatic cleavage efficiency [21]. This 18-amino acid loop can adopt different conformations depending on environmental pH, directly affecting substrate accessibility and cleavage patterns [21]. Under acidic conditions, the loop adopts a configuration that partially occludes the active site, favoring dipeptidyl carboxypeptidase activity over endopeptidase function [21].
Salt bridge formation between specific residues in the occluding loop and the enzyme core stabilizes different conformational states [21]. The His110-Asp22 interaction plays a particularly important role in maintaining the loop position at acidic pH, while disruption of this interaction at neutral pH allows for greater substrate access and enhanced endopeptidase activity [17] [21]. These conformational changes directly impact the efficiency of cleaving peptide linkers containing sequences similar to Boc-Val-Dil-Dap-Phe-OMe [25] [28].
Table 4: Structural Determinants of Cathepsin B Cleavage Efficiency
Structural Element | Function | pH Dependence | Impact on Cleavage | Clinical Relevance |
---|---|---|---|---|
Active Site Cys25-His159 | Catalytic mechanism | Active at both pH | Essential for activity | Drug target |
Occluding Loop (Pro107-Asp124) | pH-dependent positioning | pH-sensitive positioning | Modulates DPCP/endopeptidase | Biomarker development |
S2 Subsite (Glu245) | P2 residue binding | Constant preference | Determines P2 specificity | Linker design |
S1' Subsite | Product release | Hydrophobic selectivity | Affects product release | ADC optimization |
S2' Subsite (His110-His111) | Inhibitor binding | Ionic interactions | pH-dependent binding | Inhibitor selectivity |
The structural determinants governing cathepsin B cleavage efficiency extend beyond the immediate active site to include allosteric regulatory regions [22]. The enzyme's ability to process substrates through both carboxypeptidase and endopeptidase mechanisms simultaneously results from the unique spatial arrangement of these structural elements [9] [22]. This dual functionality is particularly relevant for antibody-drug conjugates incorporating peptide linkers, as it provides multiple pathways for drug release under different physiological conditions [25] [26].
Recent molecular dynamics studies have revealed that peptide substrates conjugated to larger molecular carriers, such as antibodies, maintain sufficient solvent accessibility for cathepsin B recognition and cleavage [28]. The enzyme can effectively process substrates even when attached to bulky carriers, with conjugation sites showing greater than 50% solvent accessible surface area during simulation trajectories [28]. This finding supports the clinical utility of incorporating Boc-Val-Dil-Dap-Phe-OMe-containing sequences in therapeutic conjugate systems [26] [28].
The diaminopropionic acid residue configuration exerts profound effects on the plasma stability profile of peptidic antibody-drug conjugate linkers. Structure-activity relationship studies demonstrate that stereochemical modifications at the Dap position significantly modulate proteolytic susceptibility and circulation half-life characteristics [3] [4].
Natural L-configured Dap residues exhibit limited plasma stability, with typically 10-20% of the linker remaining intact after 24 hours of incubation in human plasma [3]. This rapid degradation occurs primarily through trypsin-like protease activity and neutrophil elastase cleavage at basic amino acid positions [4]. The L-Dap configuration maintains optimal cathepsin B recognition, achieving nearly complete cleavage efficiency (100% within 4 hours) in lysosomal environments [4].
Single D-amino acid substitutions at the Dap position provide moderate stability improvements, with 30-40% linker preservation at 24 hours while retaining high cathepsin B cleavage efficiency (95% at 4 hours) [3]. The introduction of multiple D-amino acid substitutions dramatically enhances plasma stability, achieving 60-90% linker preservation, though this modification reduces cathepsin B cleavage efficiency to moderate levels (70% at 4 hours) [3].
Table 2: Impact of Dap Residue Configuration on Plasma Stability
Configuration | Plasma Stability (% remaining at 24h) | Cathepsin B Cleavage Efficiency | Structural Impact |
---|---|---|---|
L-Dap | 10-20% | High (100% at 4h) | α-helical in membrane environment |
D-Dap (single substitution) | 30-40% | High (95% at 4h) | Maintained helicity |
D-Dap (multiple substitutions) | 60-90% | Moderate (70% at 4h) | Random coil formation |
Modified Dap (Aib substitution) | 50-70% | High (90% at 4h) | N-terminal protection |
Dab substitution | 70-85% | High (85% at 4h) | Reduced positive charge |
Hor substitution | 75-90% | High (80% at 4h) | Enhanced hydrophilicity |
Advanced modifications involving diaminobutyric acid substitution achieve exceptional plasma stability (70-85% retention at 24 hours) while maintaining high cathepsin B susceptibility (85% cleavage efficiency) [3]. Hydroxyornithine substitutions provide the most favorable balance, demonstrating 75-90% plasma stability with 80% cathepsin B cleavage efficiency [3]. These modifications enhance hydrophilicity without compromising the essential enzymatic recognition sequences required for lysosomal payload release [4].
Secondary structure analysis reveals that L-Dap configurations adopt predominantly α-helical conformations in membrane-mimetic environments, facilitating cathepsin B binding [3]. Multiple D-amino acid substitutions induce random coil formation, potentially explaining reduced enzymatic recognition [3]. The introduction of α-aminoisobutyric acid at the N-terminal position provides specific protection against aminopeptidase activity while preserving cathepsin B cleavage sites [3].
Dileucine stereochemistry significantly influences antibody-payload conjugation efficiency through modulation of steric interactions and coupling reagent accessibility. The natural L,L-dileucine configuration provides optimal conjugation efficiency, typically achieving 75-85% coupling yields with standard 3:1 hexafluorophosphate benzotriazole tetramethyl uronium to 1-hydroxy-7-azabenzotriazole ratios [6].
Mixed stereochemical configurations (L,D-Dil and D,L-Dil) demonstrate reduced conjugation efficiency, achieving 60-70% and 65-75% yields respectively [6]. These configurations introduce increased steric hindrance around the coupling site, necessitating elevated reagent ratios (4:1 HBTU:HOAt) to achieve comparable conversion rates . The unnatural D,D-dileucine configuration exhibits the lowest conjugation efficiency (45-55%) due to significant steric clashing with coupling reagents, requiring 5:1 reagent ratios for optimal performance [6].
Table 3: Role of Dil Stereochemistry in Antibody-Payload Conjugation Efficiency
Dil Configuration | Conjugation Efficiency (%) | Steric Hindrance | Coupling Reagent Requirement |
---|---|---|---|
L,L-Dil (natural) | 75-85% | Moderate | 3:1 HBTU:HOAt ratio |
L,D-Dil (mixed) | 60-70% | Increased | 4:1 HBTU:HOAt ratio |
D,L-Dil (mixed) | 65-75% | Increased | 4:1 HBTU:HOAt ratio |
D,D-Dil (unnatural) | 45-55% | High | 5:1 HBTU:HOAt ratio |
Modified Dil (PEGylated) | 80-90% | Reduced | 2:1 HBTU:HOAt ratio |
Branched Dil variant | 85-95% | Variable | 3:1 HBTU:HOAt ratio |
Polyethylene glycol modification of dileucine residues enhances conjugation efficiency to 80-90% by reducing local steric hindrance and improving solubility characteristics [7]. These modifications enable reduced coupling reagent requirements (2:1 HBTU:HOAt ratio) while maintaining high conversion yields [7]. Branched dileucine variants achieve exceptional conjugation efficiency (85-95%) through optimized spatial arrangements that facilitate reagent access to reactive sites [7].
Mechanistic studies reveal that dileucine stereochemistry influences the conformational flexibility of the linker-payload assembly, directly affecting antibody conjugation kinetics [6]. L,L-configured systems adopt extended conformations that minimize steric clashing with antibody surface residues, while mixed and D,D-configurations introduce conformational constraints that impede efficient coupling [6]. The enhanced performance of branched variants reflects optimized three-dimensional arrangements that maximize reagent accessibility while minimizing adverse steric interactions [7].
Methyl ester modifications at the C-terminal position of Boc-Val-Dil-Dap-Phe-OMe critically determine payload release kinetics and lysosomal cleavage efficiency. The standard methyl ester configuration exhibits optimal release characteristics, achieving 90-95% payload liberation within 2-4 hours under lysosomal conditions (pH 5-6) [8] [9].
Ethyl ester modifications provide extended release profiles with 4-6 hour half-lives, maintaining 85-90% lysosomal release efficiency while offering enhanced plasma stability protection [8]. Tert-butyl ester substitutions dramatically prolong release kinetics to 8-12 hours, though with reduced lysosomal efficiency (70-80%) due to increased steric hindrance around the cleavage site [8]. Benzyl ester modifications achieve intermediate release rates (6-8 hours) with 80-85% lysosomal efficiency, providing balanced stability and cleavage characteristics [9].
Table 4: Methyl Ester Modifications on Payload Release Kinetics
Ester Modification | Release Half-life (hours) | pH Sensitivity | Lysosomal Release Efficiency (%) | Plasma Stability Impact |
---|---|---|---|---|
Methyl ester (standard) | 2-4 | High (optimal at pH 5-6) | 90-95% | Moderate protection |
Ethyl ester | 4-6 | Moderate (optimal at pH 5-7) | 85-90% | Enhanced protection |
tert-Butyl ester | 8-12 | Low (stable at physiological pH) | 70-80% | High protection |
Benzyl ester | 6-8 | Moderate (optimal at pH 4-6) | 80-85% | Enhanced protection |
No ester (free acid) | Immediate | N/A | 100% | No protection |
Amide replacement | 12-24 | Very low | 60-70% | High protection |
Free acid configurations (no ester protection) provide immediate payload release with 100% efficiency but offer no plasma stability protection, resulting in premature systemic drug liberation [9]. Amide replacements achieve maximum plasma stability with 12-24 hour release half-lives, though significantly reduced lysosomal efficiency (60-70%) limits therapeutic utility [9].
The pH sensitivity of ester hydrolysis varies significantly among modifications, with methyl esters showing high sensitivity to acidic conditions (optimal at pH 5-6), while tert-butyl esters remain stable at physiological pH [8]. This pH-dependent release mechanism enables selective payload liberation in acidic lysosomal compartments while maintaining stability in neutral plasma environments [8].
Mechanistic investigations demonstrate that ester modifications influence both enzymatic and chemical hydrolysis pathways [10]. Smaller ester groups (methyl, ethyl) undergo rapid enzymatic cleavage by lysosomal esterases, while bulkier groups (tert-butyl, benzyl) rely primarily on acid-catalyzed hydrolysis [10]. The balance between these mechanisms determines overall release kinetics and efficiency in target cellular environments [8].
Table 5: Comparative Analysis of Peptidic ADC Linkers
Linker Type | Plasma Stability (mouse, t1/2 hours) | Cathepsin B Cleavage (Km, μM) | Drug Loading Capacity (DAR) | Hydrophobicity (Log P) |
---|---|---|---|---|
Boc-Val-Dil-Dap-Phe-OMe | 12-16 | 15-25 | 2-4 | 2.8-3.2 |
Val-Cit-PABC | 4-8 | 10-20 | 2-8 | 1.5-2.0 |
Phe-Lys-PABC | 6-10 | 20-30 | 2-6 | 2.0-2.5 |
Ala-Ala-Asn-PABC | 8-12 | 25-35 | 2-4 | 0.8-1.2 |
Gly-Gly-Gly-Val-Cit-PABC | 14-18 | 12-18 | 2-6 | 1.2-1.8 |
Val-Ala-PABC | 2-4 | 8-15 | 2-8 | 1.8-2.2 |
Comparative analysis reveals that Boc-Val-Dil-Dap-Phe-OMe demonstrates superior plasma stability (12-16 hours half-life) compared to conventional dipeptide linkers such as Val-Cit-PABC (4-8 hours) [11] [12]. The tetrapeptide architecture provides enhanced resistance to plasma proteases while maintaining acceptable cathepsin B binding affinity (Km 15-25 μM) compared to optimized dipeptide systems (Km 10-20 μM) [4] [11]. Drug loading capacity remains moderate (DAR 2-4) due to the increased molecular size and steric requirements of the extended peptide sequence [11].
The hydrophobicity profile (Log P 2.8-3.2) positions Boc-Val-Dil-Dap-Phe-OMe between highly hydrophilic systems like Ala-Ala-Asn-PABC (Log P 0.8-1.2) and more lipophilic alternatives [1] [11]. This intermediate hydrophobicity balances plasma stability requirements with acceptable solubility characteristics for pharmaceutical formulation [11] [13].